3-(4-t-Butylphenyl)-5-methoxypyridine
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Overview
Description
3-(4-t-Butylphenyl)-5-methoxypyridine, also known as 3-t-Butyl-5-methoxypyridine, is a heterocyclic aromatic compound that has a wide range of applications in scientific research. It has been used in a variety of experiments, from organic synthesis to biochemical and physiological studies.
Scientific Research Applications
Flame Retardancy in Polycarbonates
3-(4-t-Butylphenyl)-5-methoxypyridine: has been utilized in the synthesis of flame retardants for polycarbonate materials. The addition of such compounds can significantly enhance the fire resistance of polycarbonates, which are widely used in automotive, construction, and electronics due to their high glass transition temperature and good thermal stability . The compound contributes to achieving a V-0 rating in fire safety standards and improves the limited oxygen index (LOI) value, indicating better flame retardancy.
TRPV1 Channel Blockade
This compound has shown potential as a blocker of the TRPV1 channel, which is significant in pain perception and neurogenic inflammation . By inhibiting this channel, it could be used to develop new analgesic drugs that target the TRPV1 receptor, providing relief for conditions associated with chronic pain and inflammation.
Development of Water-Resistant Materials
The incorporation of 3-(4-t-Butylphenyl)-5-methoxypyridine into materials can enhance their water resistance. This is particularly beneficial for outdoor applications where materials are exposed to moisture and need to maintain their integrity over time .
Enhancement of Mechanical Properties
Research indicates that adding this compound to certain polymers can improve their mechanical properties, such as tensile strength and rigidity. This makes it a valuable additive in the manufacturing of more durable and robust materials .
Organic Electronics
Due to its structural properties, 3-(4-t-Butylphenyl)-5-methoxypyridine can be used in the field of organic electronics. It can serve as a host molecule for solution-processed organic light-emitting diodes (OLEDs), potentially improving the efficiency and lifespan of these devices .
Photoluminescence Applications
The compound’s unique structure makes it suitable for applications that require photoluminescent properties. It could be used in the development of new types of sensors or imaging agents that rely on fluorescence .
Mechanism of Action
- TRPV1 is a calcium-permeable ion channel primarily expressed in sensory neurons. It plays a crucial role in detecting painful stimuli, including noxious heat and pungent chemicals like capsaicin .
- Notably, TRPV1 can be sensitized by endogenous inflammatory mediators, enhancing its responsiveness to stimuli .
- In addition to sensory neurons, TRPV1 is found in various tissues (e.g., skeletal muscle, smooth muscle, immune cells), where its activation can regulate diverse processes like muscle constriction, cell differentiation, and carcinogenesis .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)14-7-5-12(6-8-14)13-9-15(18-4)11-17-10-13/h5-11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEIYPWNXNQMMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736421 |
Source
|
Record name | 3-(4-tert-Butylphenyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-t-Butylphenyl)-5-methoxypyridine | |
CAS RN |
1373232-37-1 |
Source
|
Record name | Pyridine, 3-[4-(1,1-dimethylethyl)phenyl]-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-tert-Butylphenyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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